N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide is a complex organic compound characterized by the presence of a benzimidazole core, a phenylvinyl group, and a benzamide moiety. This compound is of interest in medicinal chemistry and materials science due to its potential biological activities and applications.
The compound can be synthesized through various organic reactions, which involve multiple steps to construct its intricate structure. The synthesis typically starts with the formation of the benzimidazole core, followed by the introduction of the vinyl group and subsequent functionalization to yield the final product.
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide belongs to the class of organic compounds known as benzimidazoles, which are known for their diverse pharmacological properties. These compounds often exhibit antimicrobial, anticancer, and anti-inflammatory activities.
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide generally involves several key steps:
The reactions typically require careful control of temperature and pH, along with specific catalysts and solvents to optimize yields and selectivity.
The molecular formula for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide is C19H17N3. Its structure features:
Key structural data includes:
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation, palladium on carbon for reduction, and various amines or thiols for substitution reactions.
The mechanism of action for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide may vary based on its application:
Detailed biochemical studies are required to elucidate specific molecular targets and pathways involved in its action.
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide typically exhibits:
Key chemical properties include:
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide has several scientific applications:
Benzimidazole derivatives constitute a privileged scaffold in drug discovery due to their versatile bioisosteric properties and structural resemblance to endogenous purines. The planar, aromatic 1H-benzo[d]imidazole core enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and van der Waals forces) with biological targets. This is exemplified in crystalline structures where the benzimidazole ring exhibits planarity deviations of <5° and forms robust N–H···N hydrogen bonds critical for stabilizing supramolecular architectures [6] . Such interactions underpin their broad pharmacological profiles, including antimicrobial, antiviral, and anticancer activities. Recent structural optimizations focus on C2-aryl substitutions (e.g., 2-phenyl variants), which enhance target affinity by modulating electronic properties and steric bulk [4] [8].
N-Substituted benzamides are pivotal pharmacophores in enzyme inhibition therapeutics. The benzamide moiety (–C(=O)NH–) acts as a versatile hydrogen-bond acceptor/donor, facilitating targeted protein interactions. Clinically, this scaffold features in carbonic anhydrase inhibitors (e.g., acetazolamide) and α-glucosidase inhibitors (e.g., acarbose analogs) [4] [7]. Hybridization strategies integrating benzamides with heterocycles like benzimidazole exploit synergistic effects: the benzimidazole enhances membrane permeability and aromatic stacking, while the benzamide fine-tunes binding specificity. Recent studies demonstrate that such hybrids exhibit 10- to 100-fold improved potency against metabolic enzymes compared to monosubstituted analogs [4] [7].
The target compound (CAS: 30384-83-9) represents a strategic fusion of benzimidazole and benzamide pharmacophores. Its (E)-configured vinyl linker between the 2-phenylbenzimidazole and N-benzamide groups creates an extended conjugated system, evidenced by a canonical SMILES configuration: O=C(N/C(=C/C1=CC=CC=C1)/C1=NC2=CC=CC=C2N1)C3=CC=CC=C3 [1] [2]. This architecture enables dual-target engagement potential—leveraging benzimidazole’s affinity for nucleotide-binding sites and benzamide’s enzyme-inhibitory capacity. Preliminary evidence suggests analogs with this framework exhibit low-µM α-glucosidase inhibition (IC~50~: 0.71–37.94 µM), positioning them as candidates for diabetes management [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: